Here are some potential scientific research applications of Boc-Ser-OBzl:
Boc-Ser-OBzl, also known as N-tert-butoxycarbonyl-L-serine benzyl ester, is a compound with the molecular formula C₁₅H₂₁NO₅ and a molecular weight of 295.33 g/mol. This compound features a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of L-serine, along with a benzyl ester modification on the hydroxyl group. The Boc group is commonly used in peptide synthesis to protect amino acids during
Boc-Ser-OBzl itself doesn't have a specific mechanism of action. However, its role in peptide synthesis is crucial. The temporary protecting groups allow for the controlled assembly of amino acids in a specific order, ultimately leading to the formation of functional peptides with desired properties [].
Boc-Ser-OBzl is likely to exhibit some of the following safety hazards:
Boc-Ser-OBzl is primarily utilized in solid-phase peptide synthesis (SPPS) where it acts as a building block for the formation of peptides. The protecting groups can be removed under acidic conditions, typically using trifluoroacetic acid or similar reagents, to yield the free amino acid or peptide . The compound can also participate in various coupling reactions to form peptide bonds with other amino acids.
While specific biological activities of Boc-Ser-OBzl are not extensively documented, compounds containing serine residues are known to play crucial roles in protein structure and function. Serine is involved in enzyme catalysis, signaling pathways, and is a precursor for several biomolecules. The benzyl ester modification may enhance lipophilicity, potentially affecting bioavailability and interaction with biological membranes .
The synthesis of Boc-Ser-OBzl typically involves the following steps:
Boc-Ser-OBzl is primarily used in:
Studies on Boc-Ser-OBzl often focus on its interactions within peptide chains and its stability under various reaction conditions. The presence of both the Boc and benzyl groups influences its solubility and reactivity compared to unprotected serine derivatives. Understanding these interactions helps optimize conditions for peptide synthesis and improve yields .
Boc-Ser-OBzl shares structural similarities with several other compounds that feature protecting groups on serine or related amino acids. Here are some comparable compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
N-tert-butoxycarbonyl-L-serine | Contains a Boc group only | Simpler structure without benzyl ester |
N-benzyl-L-serine | Contains a benzyl group only | Lacks the Boc protecting group |
N-tert-butoxycarbonyl-L-threonine | Similar Boc protection but different amino acid | Different side chain properties |
N-tert-butoxycarbonyl-L-tyrosine | Similar structure with aromatic side chain | Contains phenolic hydroxyl group |
Boc-Ser-OBzl's unique combination of both Boc and benzyl groups makes it particularly useful in specific synthetic routes where both protection and reactivity are required .
Boc-Ser-OBzl is systematically named (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate. The nomenclature breaks down into three components:
Synonyms include N-Boc-L-serine benzyl ester, Boc-L-Ser-OBzl, and benzyl (2S)-3-hydroxy-2-[(tert-butoxycarbonyl)amino]propanoate. Classified as a protected amino acid derivative, it belongs to the broader category of carbamates (Boc) and esters (OBzl), designed for use in solid-phase peptide synthesis (SPPS) and organic transformations.
Table 1: Key Identifiers of Boc-Ser-OBzl
Property | Value |
---|---|
CAS Number | 59524-02-6 |
Molecular Formula | C₁₅H₂₁NO₅ |
Molecular Weight | 295.33 g/mol |
IUPAC Name | (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate |
The benzyl ester (OBzl) group, introduced earlier in the 1930s, provided carboxyl protection resistant to nucleophilic attack but removable via hydrogenolysis or mild base treatment. Combining Boc and OBzl on serine created a dual-protected derivative that addressed the challenges of synthesizing serine-containing peptides, which are prone to β-elimination under harsh conditions.
Boc-Ser-OBzl’s utility stems from its orthogonal protection strategy:
This dual protection is vital for:
Table 2: Comparative Properties of Protective Groups
Group | Protection Target | Deprotection Method | Stability Profile |
---|---|---|---|
Boc | α-Amino | Acid (TFA, HCl) | Stable to bases, nucleophiles |
OBzl | Carboxyl | Hydrogenolysis, base | Stable to mild acids |
Boc-Ser-OBzl’s structure features three key functional units:
Key Physical Properties:
The stereochemical integrity of the L-serine moiety is preserved during synthesis, ensuring compatibility with natural peptide sequences.
Boc-Ser-OBzl possesses the molecular formula C₁₅H₂₁NO₅ with a molecular weight of 295.33 g/mol [1] [2]. The structure comprises three distinct structural components: the serine backbone containing a primary hydroxyl group, the tert-butoxycarbonyl protecting group attached to the amino nitrogen, and the benzyl ester protecting group esterified to the carboxyl carbon [3] [5]. The exact mass has been determined as 295.14197277 Da through high-resolution mass spectrometry analysis [2].
The molecular architecture exhibits significant structural complexity with a calculated complexity value of 345 [2]. The compound contains 21 heavy atoms distributed across its framework, with 8 rotatable bonds that contribute to its conformational flexibility [2] [5]. The topological polar surface area measures 84.86 Ų, reflecting the compound's hydrogen bonding capacity and molecular polarity characteristics [5].
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₂₁NO₅ | [1] [2] |
Molecular Weight | 295.33 g/mol | [1] [2] |
Exact Mass | 295.14197277 Da | [2] |
Heavy Atom Count | 21 | [2] |
Rotatable Bond Count | 8 | [2] |
Complexity | 345 | [2] |
The stereochemical properties of Boc-Ser-OBzl are defined by a single chiral center located at the α-carbon (C-2) of the serine residue [1] [3]. This chiral center maintains the (S)-configuration characteristic of L-serine, preserving the natural stereochemistry of the parent amino acid [5] [6]. The absolute configuration ensures compatibility with biological systems and maintains the optical activity essential for peptide synthesis applications [7] [8].
The compound exhibits positive optical rotation with [α]₂₀/D = +20±1° when measured in ethanol solution at a concentration of 2% [7] [6]. This optical activity confirms the retention of stereochemical integrity during synthetic transformations [8]. The SMILES notation CC(C)(C)OC(=O)NC@@HC(=O)OCc1ccccc1 explicitly indicates the S-configuration at the chiral center through the @@H designation [1] [2].
Conformational analysis reveals that the serine side chain can adopt multiple rotameric states, with the hydroxyl group capable of assuming trans (t), gauche-plus (g⁺), or gauche-minus (g⁻) orientations relative to the α-carbon [9] [10]. Research has demonstrated that all three χ₁ rotamers are accessible, similar to the distribution observed in protein crystal structures [9] [10].
Stereochemical Parameter | Description | Reference |
---|---|---|
Chiral Centers | Single chiral center at C-2 | [1] [3] |
Absolute Configuration | (S)-configuration | [5] [6] |
Optical Activity | [α]₂₀/D = +20±1° (c=2, EtOH) | [7] [6] |
Conformational States | Multiple χ₁ rotamers accessible | [9] [10] |
Boc-Ser-OBzl exhibits characteristic physical properties that reflect its molecular structure and intermolecular interactions [2] [5]. The compound presents as a white to off-white crystalline solid at room temperature [3] [8]. The melting point occurs at 91°C with decomposition, indicating thermal instability at elevated temperatures [2] [5].
The density of Boc-Ser-OBzl has been calculated as 1.2±0.1 g/cm³, consistent with organic compounds containing multiple functional groups [2] [5]. The refractive index measures 1.523, reflecting the compound's optical properties [5]. Vapor pressure remains extremely low at 0.0±1.2 mmHg at 25°C, indicating minimal volatility under standard conditions [2] [5].
Solubility characteristics demonstrate the compound's preference for organic solvents over aqueous media [2] [3]. Boc-Ser-OBzl shows good solubility in dimethyl sulfoxide, dichloromethane, ethyl acetate, and other organic solvents, while exhibiting limited water solubility due to its hydrophobic protecting groups [2] [3]. The calculated LogP value of 2.65 confirms the compound's lipophilic nature [2] [5].
Stability analysis reveals that Boc-Ser-OBzl maintains structural integrity under normal storage conditions when kept in cool, dark environments [8] [11]. The compound demonstrates stability to basic conditions but shows susceptibility to acidic hydrolysis, particularly affecting the tert-butoxycarbonyl protecting group [12] [13]. The benzyl ester functionality remains stable under acidic conditions but can be removed through hydrogenolysis or transfer hydrogenation [14].
Physical Property | Value | Method/Condition |
---|---|---|
Appearance | White to off-white solid | [3] [8] |
Melting Point | 91°C (decomposition) | [2] [5] |
Density | 1.2±0.1 g/cm³ | Calculated [2] [5] |
Refractive Index | 1.523 | [5] |
LogP | 2.65 | Calculated [2] [5] |
Vapor Pressure | 0.0±1.2 mmHg (25°C) | [2] [5] |
Crystallographic investigations of related serine derivatives provide insights into the solid-state structure and molecular conformation of Boc-Ser-OBzl [15] [9]. Studies on analogous compounds reveal that serine-containing molecules can adopt multiple conformational states in the crystal lattice, with different orientations of the hydroxyl side chain [9] [10].
Research on Boc-Ser-hyp(4-I-Ph)-OMe, a structurally related compound, demonstrated the presence of two distinct molecular conformations within the unit cell [15] [9]. One conformation exhibited the serine residue in the β conformation, while the other adopted the polyproline II (PPII) structure [9] [10]. These conformational variations arise from different hydrogen bonding patterns and intramolecular interactions [9].
Intermolecular hydrogen bonding plays a crucial role in crystal packing arrangements [16] [9]. The serine hydroxyl group serves as both hydrogen bond donor and acceptor, facilitating network formation between adjacent molecules [9] [17]. Additional stabilization occurs through carbon-hydrogen to oxygen (C-H/O) interactions, particularly involving the serine side chain oxygen and neighboring molecular fragments [15] [9].
The crystal structures reveal that hydrogen bonding cooperativity enhances molecular stability through continuous chains or cycles of hydrogen bonds linking functional groups [9] [17]. This cooperativity phenomenon contributes to the overall crystal lattice stability and influences the compound's physical properties [16] [9].
The structure-property relationships in Boc-Ser-OBzl demonstrate how molecular architecture influences physical and chemical behavior [2] [9]. The presence of two protecting groups significantly modifies the compound's solubility profile compared to unprotected serine [3] . The tert-butoxycarbonyl group contributes hydrophobic character while maintaining hydrogen bonding capability through its carbonyl oxygen [12] [13].
The benzyl ester moiety enhances lipophilicity and provides steric protection around the carboxyl group [19]. This protection enables selective chemical transformations while preventing unwanted side reactions [14]. The aromatic benzyl group also introduces potential π-π stacking interactions in solid-state arrangements [16] [19].
Hydrogen bonding patterns significantly influence conformational preferences and stability [9] [17]. The serine hydroxyl group can engage in intramolecular hydrogen bonding with the carbamate nitrogen or carbonyl oxygen, affecting molecular geometry [17]. These interactions contribute to conformational stabilization and influence the compound's reactivity profile [9] [10].
The rotational flexibility provided by eight rotatable bonds allows the molecule to adopt multiple conformations, impacting its biological activity and synthetic utility [2] [9]. This flexibility enables the compound to accommodate various binding sites and reaction geometries during peptide coupling reactions [20].
Thermal stability relationships indicate that the decomposition temperature correlates with hydrogen bonding strength and crystal packing efficiency [21] [19]. The relatively low decomposition point suggests that thermal methods for deprotection should be avoided in favor of chemical approaches [12] [13].
Structural Feature | Property Impact | Mechanism |
---|---|---|
Boc Group | Acid lability, base stability | Carbamate hydrolysis [12] [13] |
Benzyl Ester | Hydrogenolysis sensitivity | Catalytic reduction [14] |
Serine Hydroxyl | Hydrogen bonding capacity | Donor/acceptor interactions [9] [17] |
Conformational Flexibility | Multiple binding modes | Rotatable bonds [2] [9] |
Aromatic System | π-π interactions | Benzyl ring stacking [16] [19] |